4-[(E)-Phenyldiazenyl]naphthalen-2-ol
Description
4-[(E)-Phenyldiazenyl]naphthalen-2-ol is an azo compound characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and a phenyldiazenyl group at position 4 in the (E)-configuration. The azo (-N=N-) linkage between the aromatic rings imparts distinct electronic and optical properties, making it valuable in dyes, biological probes, and materials science .
Synthesis: The compound can be synthesized via diazotization and coupling reactions. For example, diazonium salts derived from aniline derivatives are coupled with naphthols under controlled pH conditions. describes a similar synthesis route using (E)-4-(phenyldiazenyl)naphthalen-1-amine as a precursor, followed by diazotization and coupling with perimidine derivatives .
Properties
CAS No. |
54291-36-0 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-phenyldiazenylnaphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O/c19-14-10-12-6-4-5-9-15(12)16(11-14)18-17-13-7-2-1-3-8-13/h1-11,19H |
InChI Key |
KEGHGOUZKHWRRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The position of the diazenyl group (e.g., 1- vs. 4-) significantly affects electronic properties and biological activity. SH-1 (position 1) exhibits lower toxicity than its fluorinated derivative, while 4-substituted analogs are more photostable .
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity by increasing electrophilicity, whereas electron-donating groups (e.g., -OH, -OCH₃) improve solubility and light absorption .
Key Observations :
- Cytotoxicity : Electron-donating substituents (e.g., -N(CH₃)₂, -OCH₃) correlate with increased cytotoxicity due to enhanced membrane permeability and target binding .
- Antimicrobial Efficacy : Azo compounds with sulfonamide or chlorine groups show broad-spectrum activity against Gram-positive bacteria and fungi .
Data Tables
Table 1: Physical Properties of Selected Azo Compounds
Preparation Methods
Diazotization of Aniline Derivatives
The synthesis begins with diazotization of aniline derivatives in acidic media. For example:
Coupling with β-Naphthol
The diazonium salt is coupled with β-naphthol under alkaline conditions:
- Step 3 : Add β-naphthol (22 mmol) to a chilled solution of 1.2 M K$$ _2$$CO$$ _3$$ (20 mL).
- Step 4 : Stir for 30 minutes, precipitate the product, and purify via recrystallization (EtOH) or column chromatography (petroleum ether/EtOAc).
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 0.5–3 hours | |
| Purification | Column chromatography (20:1) | |
| Melting Point | 172.3–173.1°C |
Solvent-Free Mechanochemical Synthesis
Ball Milling Protocol
This eco-friendly method eliminates solvents:
- Step 1 : Combine aryltriazene (1.2 mmol) and β-naphthol (1.0 mmol) in a stainless-steel milling jar.
- Step 2 : Mill at 300 rpm for 3 hours using 20 stainless-steel balls (5 mm diameter).
Characterization :
- $$ ^1H $$-NMR (CDCl$$ _3$$): δ 16.24 (s, 1H, -OH), 8.55–6.86 (m, aromatic H).
- HRMS (ESI): m/z 248.0951 [M+H]$$ ^+ $$.
One-Pot Catalytic Synthesis
Copper-Catalyzed Coupling
A one-pot method using t-BuONO and CuSO$$ _4$$·5H$$ _2$$O:
- Step 1 : Mix β-naphthol (1 mmol), aniline (1.5 mmol), t-BuONO (1.5 mmol), and CuSO$$ _4$$·5H$$ _2$$O (0.1 mmol) in DCM.
- Step 2 : Stir at room temperature for 24 hours.
Yield : 88–92%.
Optimized Conditions :
| Component | Quantity | Role |
|---|---|---|
| t-BuONO | 1.5 equiv. | Nitrosonium source |
| CuSO$$ _4$$·5H$$ _2$$O | 10 mol% | Catalyst |
Solid Acid-Catalyzed Synthesis
Nano-γ-Al$$ _2$$O$$ _3$$/Ti(IV) Catalyst
A green approach using heterogeneous catalysis:
- Step 1 : Diazotize aniline (10 mmol) with NaNO$$ _2$$/HCl at 0–5°C.
- Step 2 : Couple with β-naphthol (10 mmol) in the presence of nano-γ-Al$$ _2$$O$$ _3$$/Ti(IV) (0.5 g) under solvent-free grinding.
Yield : 85–95%.
Catalyst Advantages :
Structural and Spectroscopic Validation
X-ray Crystallography
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Time | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Traditional | 70–90 | 3–6 h | Moderate | High |
| Mechanochemical | 65–98 | 3 h | High | Moderate |
| One-Pot Catalytic | 88–92 | 24 h | Moderate | High |
| Solid Acid Catalysis | 85–95 | 2 h | High | High |
Challenges and Optimization Strategies
Regioselectivity Control
Coupling occurs predominantly para to the hydroxyl group in β-naphthol due to electronic directing effects. Side products (e.g., ortho-coupled isomers) are minimized by:
Purification Techniques
- Column Chromatography : Petroleum ether/EtOAc (50:1 to 20:1) resolves azo isomers.
- Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals.
Industrial and Environmental Considerations
Waste Reduction
Scalability
- Gram-scale synthesis demonstrated for mechanochemical (4.57 g) and solid acid methods (10 mmol).
Q & A
Q. What are the standard synthetic routes for 4-[(E)-Phenyldiazenyl]naphthalen-2-ol, and how are reaction conditions optimized?
The synthesis typically involves diazonium salt coupling. A diazonium salt is generated from aniline derivatives using sodium nitrite (NaNO₂) in acidic (HCl) conditions at 0–5°C to stabilize the intermediate. This is coupled with naphthalen-2-ol under alkaline conditions (pH 8–9) to promote regioselective azo bond formation at the 4-position of the naphthalene ring. Key parameters include:
- Temperature control : Maintaining 0–5°C prevents diazonium salt decomposition.
- pH adjustment : Alkaline conditions (e.g., NaOH) enhance nucleophilic attack by the hydroxyl group.
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .
| Reaction Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C |
| pH | 8–9 |
| Solvent | Aqueous ethanol |
| Coupling Time | 6 hours |
Q. How is the E/Z isomerism of the azo group confirmed experimentally?
The E-isomer (trans configuration) is confirmed via:
- UV-Vis Spectroscopy : Strong absorbance in the visible range (400–500 nm) due to π→π* transitions in the azo group.
- NMR Spectroscopy : Distinct chemical shifts for aromatic protons adjacent to the azo group; NOESY experiments show no cross-peaks between phenyl and naphthalene protons, confirming the E-configuration.
- X-ray Crystallography : Resolves the spatial arrangement of substituents .
Q. What spectroscopic techniques are critical for characterizing intramolecular hydrogen bonding?
- IR Spectroscopy : O–H stretching frequencies (3200–3500 cm⁻¹) shift to lower wavenumbers upon hydrogen bond formation.
- ¹H NMR : Downfield shifts of hydroxyl protons (δ 10–12 ppm) indicate strong hydrogen bonding.
- Theoretical Calculations : Density Functional Theory (DFT) models predict bond lengths and angles consistent with hydrogen-bond stabilization .
Advanced Research Questions
Q. How do computational studies explain the electronic structure and stability of 4-[(E)-Phenyldiazenyl]naphthalen-2-ol?
DFT calculations (e.g., B3LYP/6-31+G(d,p)) reveal:
- The E-isomer is energetically favored by 15–20 kcal/mol over the Z-isomer due to reduced steric hindrance.
- Intramolecular charge transfer (ICT) between the electron-rich naphthol and electron-deficient azo group enhances stability.
- Frontier molecular orbital (FMO) analysis shows a HOMO-LUMO gap of ~3.5 eV, suggesting potential as an optical switch .
Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?
Discrepancies in O–H stretching frequencies (IR) and chemical shifts (NMR) arise from solvent polarity and hydrogen-bonding dynamics. For example:
- In polar solvents (DMSO), hydrogen bonds weaken, shifting O–H peaks to higher wavenumbers.
- Multi-technique validation (e.g., combining IR, NMR, and X-ray) resolves such ambiguities. Computational IR spectra matched to experimental data improve interpretation .
Q. What strategies are used to investigate the compound’s biological activity, such as antibacterial effects?
- Microbial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Molecular Docking : Simulates interactions with bacterial enzymes (e.g., DNA gyrase), identifying binding sites and affinity.
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., electron-withdrawing groups) enhances activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
